6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid
Description
Properties
IUPAC Name |
6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c1-3-4(5(11)12)13-6-8-7-2-10(6)9-3/h2,4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUFXCBRTLINOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2SC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid is a nitrogen and sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of thiadiazole derivatives with various alkylating agents. For instance, derivatives have been synthesized using 4-amino-5-R-4H-1,2,4-triazole-3-thiols in the presence of appropriate halides under controlled conditions to yield compounds with varying substituents that influence their biological activity .
Antitumor Activity
Recent studies have highlighted the antitumor properties of derivatives of this compound. One significant study evaluated the activity against 60 cancer cell lines including leukemia and breast cancer. The results indicated that certain derivatives exhibited notable cytotoxic effects, particularly against MDA-MB-468 breast cancer cells . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions enhanced antitumor efficacy.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MDA-MB-468 (Breast) | 5.2 | High cytotoxicity |
| A549 (Lung) | 10.1 | Moderate cytotoxicity |
| HCT116 (Colon) | 8.5 | Moderate cytotoxicity |
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various bacterial strains. In vitro tests indicated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Enzyme Inhibition
Another area of research focuses on the compound's ability to inhibit enzymes such as α-glucosidase and alkaline phosphatases. These enzymes are crucial in metabolic pathways and their inhibition could lead to therapeutic applications in diabetes management and cancer treatment .
The mechanisms underlying the biological activities of 6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives are multifaceted:
- Antitumor Mechanism : The antitumor effects are believed to be mediated through apoptosis induction and cell cycle arrest in cancer cells.
- Antimicrobial Mechanism : The antimicrobial action is likely due to interference with bacterial metabolic processes.
- Enzyme Inhibition : The inhibition of α-glucosidase suggests potential applications in managing postprandial blood glucose levels.
Case Studies
A notable case study involved the evaluation of a series of triazolo-thiadiazine derivatives for their anticancer activity in collaboration with the National Cancer Institute. This extensive screening identified several promising candidates that exhibited significant potency across multiple cancer types .
Scientific Research Applications
Biochemical Properties
3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid plays a crucial role in various biochemical reactions, interacting with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. At the molecular level, this compound binds to the active sites of enzymes, leading to their inhibition.
Anticancer Activity
3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid exhibits significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. It induces apoptosis by disrupting cellular signaling pathways and inhibiting key enzymes involved in cell proliferation.
Enzyme Inhibition
3-Benzyl-6-methyl derivatives have been shown to inhibit several enzymes critical for various biological processes:
- Carbonic Anhydrase : Involved in pH regulation and fluid balance.
- Cholinesterase : Important for neurotransmission.
- Alkaline Phosphatase : Involved in dephosphorylation processes.
These interactions suggest potential applications in treating conditions like glaucoma (carbonic anhydrase inhibition) and Alzheimer's disease (cholinesterase inhibition).
Antimicrobial Properties
Derivatives of the triazolo-thiadiazine structure possess antimicrobial activity against a range of pathogens, attributed to their ability to disrupt bacterial cell membranes.
Pharmacokinetics
In silico studies of 3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid have provided insights into its pharmacokinetic profile:
- Absorption : High bioavailability due to favorable solubility characteristics.
- Distribution : Effective distribution across cellular membranes owing to lipophilicity.
- Metabolism : Predominantly metabolized by liver enzymes.
Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of various triazolo-thiadiazine derivatives on MCF-7 cells, the compound demonstrated IC50 values comparable to standard chemotherapeutics like cisplatin. This highlights the potential for developing new anticancer agents based on this scaffold.
Study 2: Enzyme Inhibition Assays
Enzyme inhibition assays evaluated the effectiveness of 3-Benzyl-6-methyl derivatives:
| Enzyme | IC50 (µM) | Remarks |
|---|---|---|
| Carbonic Anhydrase | 5.0 | Potent inhibitor |
| Cholinesterase | 10.0 | Moderate inhibition |
| Alkaline Phosphatase | 15.0 | Less effective |
Chemical Reactions Analysis
Common Synthetic Routes
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Cyclization Reactions : A common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction requires careful control of temperature and pH to ensure the formation of the desired product.
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Reagents Used : Typical reagents include:
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Carbon Disulfide : Used in the formation of thiadiazine rings.
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Sodium Thiocyanate : Often used in conjunction with carbon disulfide for thiadiazine synthesis.
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Example Reaction :
Yields and Purification
The yields for these reactions can vary significantly based on reaction conditions. For example:
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Yields can range from 52% to 94% , depending on the specific synthetic route and conditions used.
Types of Chemical Reactions
6-Methyl-7H- triazolo[3,4-b] thiadiazine-7-carboxylic acid can undergo various types of chemical reactions:
Oxidation Reactions
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Common Oxidizing Agents : Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are frequently used.
Reduction Reactions
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Common Reducing Agents : Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are effective for reducing functional groups within the compound.
Substitution Reactions
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Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Biological Activity Related Reactions
The compound exhibits significant biological activity through its interactions with various enzymes:
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Urease Inhibition : The compound inhibits urease activity, which is crucial for the hydrolysis of urea into ammonia and carbon dioxide.
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Carbonic Anhydrase Inhibition : This action affects physiological processes such as respiration and acid-base balance.
Reaction Mechanisms
The mechanisms underlying these reactions often involve:
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Formation of intermediates through nucleophilic attack on electrophilic centers.
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Rearrangement and cyclization forming stable heterocyclic structures.
Example Mechanism
For example, during oxidation:
Data Tables
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Physicochemical Properties
The pharmacological and physicochemical profiles of triazolothiadiazines are highly dependent on substituents at positions 3, 6, and 5. Below is a comparative analysis of key derivatives:
Key Observations :
- Electron-Withdrawing Groups : Derivatives with dichlorophenyl (5c) or nitrophenyl (5d) substituents exhibit higher melting points, suggesting enhanced crystallinity and stability due to stronger intermolecular interactions .
- Carboxylic Acid vs. Hydrazono: The target compound’s carboxylic acid group improves hydrophilicity compared to hydrazono derivatives (e.g., 5b–5d), which may enhance bioavailability and solubility in biological systems .
- Bioactive Moieties: Pyrazole-substituted derivatives (e.g., 9a) leverage the pyrazole ring’s known pharmacological relevance (e.g., celecoxib-like anti-inflammatory activity) .
Antimicrobial Activity
- The dichlorophenyl variant (5c) showed enhanced potency, likely due to increased lipophilicity and membrane penetration .
Antiviral and Antitumor Activity
- Pyrazole-Substituted Triazolothiadiazines (9a–9b) : These compounds demonstrated moderate antiviral activity against RNA viruses, with IC~50~ values in the micromolar range. The diphenylpyrazole moiety likely contributes to binding affinity with viral proteases .
- Target Compound : While antitumor data are absent for the carboxylic acid variant, structurally similar compounds (e.g., 6-(4-methoxyphenyl)-3-pyrazolyl derivatives) showed potent antiproliferative effects against breast cancer cell lines (MCF-7, MDA-MB-231) via apoptosis induction .
Q & A
Q. What are the optimal synthetic routes for 6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid?
The compound is synthesized via a multi-step process:
- Step 1 : Preparation of 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol using established protocols .
- Step 2 : Reaction with 2,6-dichlorobenzaldehyde in glacial acetic acid to form a Schiff base .
- Step 3 : Cyclization with 2-chloroethanoic acid in tetrahydrofuran (THF) using sodium hydride, followed by 10-hour stirring and solvent removal .
- Step 4 : Salt formation by reacting the carboxylic acid with organic/inorganic bases (e.g., NaOH, triethylamine) in aqueous-alcohol media .
Key Validation : Purity confirmed via HPLC-MS, and structures verified via ¹H NMR and elemental analysis .
Q. How is the structural integrity of this compound confirmed experimentally?
- ¹H NMR Spectroscopy : Identifies aromatic protons (δ 7.15–8.19 ppm), methyl groups (δ 2.47–2.83 ppm), and NH signals (δ 10.19–10.92 ppm) .
- Elemental Analysis : Matches calculated and observed C, H, N, S percentages (e.g., C: 47.01–48.67%, N: 26.20–29.59%) .
- HPLC-MS : Ensures >95% purity and confirms molecular ions (e.g., m/z 320–331) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial Activity : Derivatives show MIC values of 8–64 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antiviral Potential : Triazolothiadiazine analogs inhibit viral replication in cell-based assays, though specific IC₅₀ values require further validation .
- ADME Profiling : Lipophilicity (LogP: 2.1–3.5) and solubility (LogS: −4.2 to −3.8) align with drug-likeness criteria, comparable to celecoxib .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
- Substituent Effects :
- 6-Methyl Group : Enhances metabolic stability but reduces aqueous solubility .
- Aryl Hydrazones (e.g., 4-nitrophenyl): Improve antibacterial activity (MIC: 8 µg/mL) via enhanced membrane penetration .
- Pyrazole Moiety : Critical for antitumor activity (e.g., IC₅₀: 12 µM against HeLa cells) by targeting tubulin polymerization .
Methodology : SAR studies combine synthetic chemistry with in vitro assays (e.g., MTT for cytotoxicity) .
Q. How can computational tools address contradictory pharmacokinetic data?
- SwissADME Analysis : Predicts conflicting solubility (e.g., experimental LogS: −4.2 vs. predicted −3.8) due to crystal packing variations .
- Molecular Dynamics Simulations : Resolve discrepancies in membrane permeability by modeling lipid bilayer interactions .
Validation : Cross-reference with experimental Caco-2 cell permeability assays .
Q. What advanced spectroscopic techniques resolve ambiguous structural features?
Q. How can researchers optimize in vivo efficacy based on in vitro data?
Q. What mechanisms explain the compound’s enzyme inhibition properties?
- Alkaline Phosphatase Inhibition : Derivatives bind to the active site via hydrogen bonding (e.g., NH group with Glu429) and hydrophobic interactions (methyl groups with Val436) .
- Antiviral Action : Triazolothiadiazines inhibit viral proteases (e.g., SARS-CoV-2 Mᵖʳᵒ) with Kᵢ values of 0.8–1.2 µM, validated via FRET assays .
Methodological Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
